Picrasin B acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

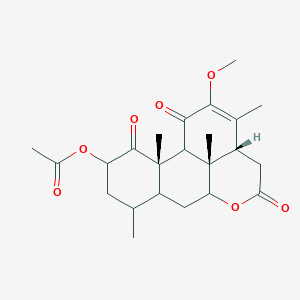

Molecular Formula |

C23H30O7 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

[(2S,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |

InChI |

InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10?,13?,14-,15?,16?,20?,22+,23-/m0/s1 |

InChI Key |

XWNXCBLGFWPHOO-BXBGMGQVSA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |

Isomeric SMILES |

CC1CC(C(=O)[C@]2(C1CC3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC(=O)C |

Canonical SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biological Significance of Picrasin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Picrasin B, a quassinoid of significant interest, with a focus on its discovery, historical context, and biological activities. While the user's request specified "Picrasin B acetate," the available scientific literature predominantly refers to "Picrasin B." It is plausible that "this compound" may refer to a synthetic derivative or a less common naturally occurring variant; however, this guide will focus on the extensively studied Picrasin B, with the understanding that its acetylated form would share a similar foundational history and biological relevance.

Discovery and Historical Context

The journey to the discovery of Picrasin B is rooted in the broader exploration of quassinoids, a class of bitter principles found in plants of the Simaroubaceae family. These plants have a long history of use in traditional medicine across various cultures. Scientific interest in this class of compounds surged following the discovery of the potent anti-leukemic activity of bruceantin in 1975.

The first isolation of a β-carboline alkaloid from Picrasma quassioides (D. Don) Benn., the botanical source of Picrasin B, was reported in 1973 by Japanese scholars Kondo and Takemoto. This initial work paved the way for more extensive phytochemical investigations of this plant.

In 1975 , a significant breakthrough was made by a team of Japanese researchers, Hiroshi Hikino, Tomihisa Ohta, and Tsunematsu Takemoto , who successfully isolated and characterized a series of quassinoids from the wood of Picrasma quassioides. In their seminal paper published in Phytochemistry, they named these compounds "picrasins," with Picrasin B being one of the key constituents identified.

The structural elucidation of Picrasin B and other picrasins was achieved through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were advanced techniques for the time. This foundational work laid the groundwork for future research into the biological activities and therapeutic potential of this fascinating molecule.

Physicochemical Properties of Picrasin B

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₆ |

| Molecular Weight | 376.4 g/mol |

| CAS Number | 26121-56-2 |

| IUPAC Name | (1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-14-ene-3,11,16-trione[1] |

Experimental Protocols

Isolation and Purification of Picrasin B

The following is a generalized protocol for the isolation and purification of Picrasin B from the wood of Picrasma quassioides, based on common chromatographic techniques described in the literature.[2][3]

Methodology:

-

Extraction: The dried and powdered wood of Picrasma quassioides is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The n-hexane layer, containing non-polar compounds, is typically discarded. The ethyl acetate fraction, enriched with quassinoids, is collected and concentrated.

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions showing the presence of Picrasin B are pooled and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent. This step aids in the removal of smaller molecules and pigments.

-

Final Purification: Final purification to obtain highly pure Picrasin B is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system. The structure and purity of the isolated Picrasin B are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Quantitative Data

Picrasin B, along with other quassinoids, has demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anticancer Activity

| Compound/Extract | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dehydrocrenatidine | A2780 (Ovarian) | 2.02 ± 0.95 | [4] |

| Dehydrocrenatidine | SKOV3 (Ovarian) | 11.89 ± 2.38 | [4] |

| Quassidine I | HeLa (Cervical) | 5.75 | [4] |

| Quassidine I | MKN-28 (Gastric) | 6.30 | [4] |

| Quassidine J | HeLa (Cervical) | 4.03 | [4] |

| Quassidine J | MKN-28 (Gastric) | 4.91 | [4] |

| Nigakinone | HepG2 (Liver) | Not specified | [4] |

| Methylnigakinone | HepG2 (Liver) | Not specified | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of compounds from Picrasma quassioides are attributed to their ability to modulate key inflammatory pathways. The table below presents the anti-inflammatory activity of quassidines from P. quassioides.

| Compound Class | Inflammatory Mediator | Cell Line | IC₅₀ (µM) | Reference |

| Quassidines | Nitric Oxide (NO) | RAW 264.7 | 89.39 - 100.00 | [4] |

| Quassidines | TNF-α | RAW 264.7 | 88.41 | [4] |

| Quassidines | IL-6 | RAW 264.7 | >100 | [4] |

Signaling Pathways

The biological activities of Picrasin B and related quassinoids are mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and ERK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Picrasin B is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that promote cell growth and survival.

The precise mechanism by which Picrasin B may inhibit the ERK pathway is still under investigation. However, it is plausible that it could interfere with one or more of the kinases in the cascade, such as Raf or MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to a downstream reduction in the expression of genes that drive cancer cell proliferation and survival.

Conclusion

Picrasin B, a quassinoid first isolated from Picrasma quassioides in 1975, continues to be a molecule of significant interest to the scientific community. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and ERK, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the precise molecular mechanisms of Picrasin B and its derivatives, including its acetylated form, and to explore their full therapeutic potential in preclinical and clinical settings. This guide provides a comprehensive overview of the current knowledge surrounding Picrasin B, offering a valuable resource for researchers dedicated to the discovery and development of new medicines from natural sources.

References

Picrasin B acetate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrasin B acetate, a quassinoid isolated from plants of the Picrasma genus, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation and characterization, where available in public literature, are presented. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by this compound and its potential therapeutic applications. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity.

Chemical Structure and Properties

This compound is a complex triterpenoid derivative characterized by a highly oxygenated and sterically hindered tetracyclic core structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 30315-04-9 | [1] |

| Molecular Formula | C₂₃H₃₀O₇ | [1] |

| Molecular Weight | 418.49 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Stability | Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks. | [1] |

Spectroscopic Data

The structural elucidation of this compound and its parent compound, Picrasin B, has been achieved through various spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, data for the closely related Picrasin B provides significant insight into the core structure.

Table 2: 1H and 13C NMR Data for Picrasin B (Reference for Core Structure)

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |

| 1 | 37.2 | 1.85 (m) |

| 2 | 27.2 | 1.65 (m), 2.05 (m) |

| 3 | 211.5 | - |

| 4 | 84.5 | 4.20 (d, J=2.5 Hz) |

| 5 | 49.5 | 2.95 (d, J=2.5 Hz) |

| 6 | 24.8 | 1.50 (m), 1.90 (m) |

| 7 | 79.8 | 3.95 (t, J=8.0 Hz) |

| 8 | 45.0 | - |

| 9 | 48.2 | 2.50 (m) |

| 10 | 42.5 | - |

| 11 | 201.8 | - |

| 12 | 125.5 | 5.30 (s) |

| 13 | 165.5 | - |

| 14 | 108.2 | 4.80 (s) |

| 15 | 157.0 | - |

| 16 | 170.1 | - |

| 18 | 20.5 | 1.20 (s) |

| 19 | 10.8 | 1.05 (d, J=7.0 Hz) |

| 20 | 17.5 | 1.15 (s) |

| 21 | 29.8 | 2.10 (s) |

| OMe | 56.5 | 3.65 (s) |

Data adapted from analogous compounds and spectral databases. The acetate group in this compound would introduce additional signals.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band around 3400-3500 cm⁻¹ from the hydroxyl group.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

-

C=O stretching (ester): A strong absorption around 1735-1750 cm⁻¹.

-

C=O stretching (ketone): Strong absorptions around 1700-1720 cm⁻¹.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (418.49). Fragmentation patterns would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic fragments from the quassinoid core.

Biological Activities and Therapeutic Potential

This compound is a member of the quassinoid family, a class of natural products renowned for their wide range of biological activities.

Table 3: Overview of Biological Activities of Picrasin B and Related Quassinoids

| Activity | Description | Key Findings | Potential Signaling Pathways |

| Anti-inflammatory | Exhibits potent anti-inflammatory effects by modulating key inflammatory mediators. | Suppresses the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). | Inhibition of NF-κB and ERK signaling pathways. |

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. | Induces apoptosis in cancer cells. | Activation of apoptotic pathways. |

| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. | Shows neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells. | Modulation of cellular antioxidant defense mechanisms. |

| Antiviral | Exhibits activity against a range of viruses. | The broader class of quassinoids has shown antiviral potential. | Varies depending on the virus. |

| Antimalarial | Possesses activity against the malaria parasite, Plasmodium falciparum. | Quassinoids are known for their antimalarial properties. | Inhibition of parasite protein synthesis. |

Signaling Pathways

The biological effects of this compound and related compounds are mediated through the modulation of various intracellular signaling pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

The acetate moiety itself can also participate in cellular signaling, primarily through its conversion to acetyl-CoA, which is a key player in metabolism and epigenetic regulation. Acetate has been shown to regulate lipid metabolism through the mTOR and ERK1/2 signaling pathways.

Caption: General signaling roles of acetate in cellular processes.

Experimental Protocols

Isolation and Purification of Picrasin B

A general procedure for the isolation of Picrasin B from the stems of Picrasma quassioides involves the following steps. It is important to note that specific details may vary between different research groups.

Caption: General workflow for the isolation of Picrasin B.

Methodology:

-

Extraction: The air-dried and powdered stems of Picrasma quassioides are extracted exhaustively with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing Picrasin B are combined and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Acetylation of Picrasin B

To obtain this compound, Picrasin B can be acetylated using standard chemical methods, typically involving acetic anhydride and a base catalyst like pyridine.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation for potential therapeutic applications. This guide has summarized the current knowledge on its chemical structure, properties, and biological activities. Future research should focus on obtaining more detailed quantitative data, elucidating the precise mechanisms of action for its various effects, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety. The development of efficient and scalable synthetic routes will also be crucial for advancing the research and potential clinical use of this compound.

References

Picrasin B Acetate: A Deep Dive into its Presumed Mechanism of Action

Disclaimer: This technical guide addresses the potential mechanism of action of Picrasin B acetate based on the available scientific literature for its parent compound, Picrasin B, and other constituents of Picrasma quassioides. To date, no specific research has been published detailing the distinct mechanism of action, quantitative biological data, or specific experimental protocols for this compound. Therefore, the information presented herein is an extrapolation and should be interpreted with caution.

Introduction

Picrasin B is a well-documented quassinoid, a class of bitter, degraded triterpenoids, isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. These compounds have garnered significant interest for their diverse pharmacological activities. While the biological activities of Picrasin B have been explored, the specific role and impact of its acetate functional group in "this compound" remain uninvestigated in the public domain. Acetylation is a common chemical modification of natural products that can alter their solubility, stability, bioavailability, and biological activity. It is plausible that this compound was synthesized to enhance these properties, but without direct experimental evidence, its mechanism of action can only be inferred from its parent compound and related molecules.

This guide will focus on the known biological effects and associated signaling pathways of Picrasin B and other pharmacologically active compounds isolated from Picrasma quassioides, providing a foundational understanding for researchers and drug development professionals.

Core Pharmacological Activities of Related Compounds

Research on extracts from Picrasma quassioides and its isolated compounds, including Picrasin B, has revealed several key pharmacological effects:

-

Anti-inflammatory Activity: Extracts and isolated compounds from P. quassioides have demonstrated significant anti-inflammatory properties.[1][2]

-

Anticancer Activity: Various constituents of P. quassioides exhibit cytotoxic effects against a range of cancer cell lines.[1][3]

-

Neuroprotective Effects: Certain compounds have shown promise in protecting neuronal cells from oxidative stress.[4]

Elucidation of Signaling Pathways (Based on Related Compounds)

The biological activities of compounds from Picrasma quassioides are attributed to their modulation of several key intracellular signaling pathways.

Anti-inflammatory Pathways

The anti-inflammatory effects of P. quassioides extracts are primarily linked to the downregulation of pro-inflammatory responses through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[1] This pathway is a central mediator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2. Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) pathways , including ERK, JNK, and p38, has been implicated in the anti-inflammatory response.[5]

Caption: Putative anti-inflammatory mechanism of Picrasin B-related compounds.

Anticancer Pathways

The anticancer activity of quassinoids is often linked to the induction of apoptosis , or programmed cell death. One of the key mechanisms is the activation of the mitochondrial apoptotic pathway . This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteases that execute apoptosis.[1] Specifically, the activation of caspase-3 is a critical step in this process.[1] Furthermore, some studies on related compounds suggest an impact on cell cycle regulation and proliferative signaling pathways such as the PI3K/Akt pathway .

Caption: Hypothesized mitochondrial apoptotic pathway activated by Picrasin B-related compounds.

Quantitative Data Summary

A thorough review of the existing literature reveals a lack of specific quantitative data for this compound. For related compounds, such as picraquassin B and kumuquassin C, some IC50 values for anticancer activity have been reported. For instance, picraquassin B showed an IC50 of 2.5 µM against MKN-28 cells and 5.6 µM against A-549 cells, while kumuquassin C had an IC50 of 21.72 µM against HepG2 cancer cells.[1] However, without direct testing, these values cannot be attributed to Picrasin B or its acetate derivative.

Table 1: Summary of In Vitro Anticancer Activity of Related Quassinoids

| Compound | Cell Line | IC50 (µM) | Reference |

| Picraquassin B | MKN-28 | 2.5 | [1] |

| Picraquassin B | A-549 | 5.6 | [1] |

| Kumuquassin C | HepG2 | 21.72 | [1] |

Note: This data is for related compounds and not this compound.

Experimental Protocols

As no studies have been published on this compound, detailed experimental protocols are not available. However, for researchers interested in investigating its mechanism of action, the following standard assays, which have been used for other quassinoids, would be relevant.

In Vitro Anti-inflammatory Activity Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) and incubating for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO is measured in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to western blotting to determine the expression levels of key signaling proteins such as p-IκBα, NF-κB, p-ERK, p-JNK, and p-p38.

Caption: General workflow for in vitro anti-inflammatory assays.

In Vitro Anticancer Activity Assay

-

Cell Culture: A panel of human cancer cell lines (e.g., A549, HepG2, MKN-28) are cultured in appropriate media.

-

MTT Assay: Cell viability is assessed using the MTT assay after treating the cells with various concentrations of the test compound for 48-72 hours.

-

Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.

-

Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, caspase-9) is measured using colorimetric or fluorometric assay kits.

-

Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are assessed using fluorescent dyes like JC-1.

Conclusion and Future Directions

While Picrasin B and other compounds from Picrasma quassioides show significant therapeutic potential through their modulation of key signaling pathways involved in inflammation and cancer, there is a critical knowledge gap regarding the specific biological activities and mechanism of action of this compound. Future research should focus on directly investigating this compound to determine if the acetate moiety enhances its efficacy, bioavailability, or alters its mechanism of action. Such studies are essential for the potential development of this compound as a novel therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these much-needed investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Picrasin B Acetate: A Technical Guide for Researchers

Disclaimer: Scientific literature often uses "Picrasin B" and "Picrasin B acetate" interchangeably. While this guide focuses on this compound, some of the cited data may refer to Picrasin B, reflecting the available research. Further investigation into the specific activities of the acetate ester is recommended.

This technical guide provides a comprehensive overview of the biological activities of this compound, a quassinoid compound isolated from plants of the Picrasma genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Overview of Biological Activities

This compound has demonstrated a range of biological activities, including:

-

Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.

-

Anti-inflammatory Effects: Reduction of inflammatory mediators.

-

Antimalarial Properties: Activity against Plasmodium falciparum.

-

Neuroprotective Potential: Protection of neuronal cells from damage.

-

Insecticidal Activity: Toxicity against various insect species.

These activities are primarily attributed to its modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Due to the limited specific data for this compound, data for Picrasin B and other relevant compounds are included for comparative purposes.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Picrasin B | A549 (Lung Carcinoma) | MTT | Data not available | |

| Picrasin B | HepG2 (Hepatocellular Carcinoma) | MTT | Data not available | |

| Picrasin B | MCF-7 (Breast Adenocarcinoma) | MTT | Data not available | |

| Kumuquassin C | MKN-28 (Gastric Cancer) | Not Specified | 2.5 | |

| Kumuquassin C | A-549 (Lung Carcinoma) | Not Specified | 5.6 | |

| Picraquassin B | HepG2 (Hepatocellular Carcinoma) | Not Specified | 21.72 |

Table 2: Anti-inflammatory Activity

| Compound/Extract | Cell Line | Assay | Effect | IC50/Concentration | Reference |

| This compound | RAW 264.7 | Griess Assay | Inhibition of Nitric Oxide | Data not available | |

| Quassidines | RAW 264.7 | Not Specified | Inhibition of NO, TNF-α, IL-6 | 89.39–100.00 µM (NO), 88.41 µM (TNF-α), >100 µM (IL-6) |

Table 3: Antimalarial Activity

| Compound/Extract | Parasite Strain | Assay | IC50 (µg/mL) | Reference |

| This compound | Plasmodium falciparum | SYBR Green I | Data not available | |

| Hexane extract of Picrasma javanica | Not Specified | Not Specified | Not Specified |

Table 4: Neuroprotective Effects

| Compound | Cell Line | Stressor | Assay | Effect | Reference |

| Picrasin B | SH-SY5Y (Neuroblastoma) | H2O2 | Not Specified | Neuroprotective | |

| Picrasidine O | Not Specified | Glutamate | Not Specified | Reduces nerve cell death | [1] |

Table 5: Insecticidal Activity

| Compound/Extract | Insect Species | Assay | LD50/LC50 | Reference |

| This compound | Spodoptera litura | Not Specified | Data not available | |

| This compound | Musca domestica | Not Specified | Data not available |

Signaling Pathways Modulated by this compound

This compound is believed to exert its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.

Picrasin B and related compounds have been shown to inhibit the activation of the NF-κB pathway.[2] This is thought to occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The activation of these kinases often occurs in response to extracellular stimuli and can lead to the activation of various transcription factors.

Studies on compounds from Picrasma species suggest that they can modulate the MAPK pathway.[2] For instance, some compounds have been shown to regulate the phosphorylation of ERK, JNK, and p38, which can contribute to their anticancer and anti-inflammatory effects.[2]

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells in culture.

Materials:

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

96-well plates

-

Cell culture medium

-

Sodium nitrite standard solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10-15 minutes at room temperature in the dark.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Caption: Workflow for the Griess assay to measure nitric oxide.

Western Blot Analysis for Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample. For studying signaling pathways, it is used to measure the levels of total and phosphorylated proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells as required, then lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Caption: General workflow for Western blot analysis.

Antimalarial Activity: SYBR Green I-based Assay

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.

Materials:

-

P. falciparum culture

-

Human red blood cells

-

RPMI 1640 medium

-

SYBR Green I dye

-

Lysis buffer

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Parasite Culture: Culture P. falciparum in human red blood cells.

-

Drug Dilution: Prepare serial dilutions of this compound in a 96-well plate.

-

Infection: Add the parasite culture to the wells and incubate for 72 hours.

-

Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark.

-

Fluorescence Measurement: Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Conclusion

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a mechanistic basis for its observed anticancer, anti-inflammatory, and other effects. This guide provides a foundational understanding of its biological profile and the experimental methods used to assess its activities. Further research is needed to elucidate the precise molecular targets and to establish a more comprehensive quantitative profile of this compound's effects.

References

An In-depth Technical Guide to Picrasin B Acetate and its Parent Compound, Picrasin B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available data on Picrasin B acetate are limited. This guide provides the available information on this compound and supplements it with comprehensive data on its parent compound, Picrasin B, and the broader context of quassinoids derived from Picrasma quassioides. This approach is intended to offer the most relevant and comprehensive overview currently possible.

Core Molecular Data

This section summarizes the fundamental molecular and physical properties of this compound and Picrasin B. The data highlights the chemical distinctions between the two related compounds.

| Property | This compound | Picrasin B |

| Molecular Formula | C23H30O7 | C21H28O6 |

| Molecular Weight | 418.5 g/mol [1] | 376.5 g/mol [2][3] |

| CAS Number | 30315-04-9[1] | 26121-56-2[2][3][4] |

| Compound Type | Quassinoid Diterpenoid | Quassinoid Diterpenoid |

| Source | Primarily found in plants of the Picrasma genus, such as Picrasma quassioides (D. Don) Benn. | Primarily found in plants of the Picrasma genus, such as Picrasma quassioides (D. Don) Benn. |

| Physical Description | Powder | Powder |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

Biological Activities and Therapeutic Potential

While specific biological activities for this compound are not extensively documented, the parent compound Picrasin B and extracts from Picrasma quassioides have been shown to possess a range of pharmacological effects. These activities are largely attributed to the class of compounds known as quassinoids.

-

Anti-inflammatory Properties: Extracts of Picrasma quassioides have demonstrated anti-inflammatory effects by intervening in inflammatory pathways. This includes the inhibition of inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation.

-

Anticancer Activity: Various compounds from Picrasma quassioides have shown potential in cancer therapy. For instance, some quassinoids stimulate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-3, which in turn induces apoptosis in cancer cells. Dehydrohumanoside, another compound from this plant, has been found to regulate JNK and ERK signaling pathways to induce cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells[5].

-

Neuroprotective Effects: Certain phytochemicals within Picrasma quassioides have exhibited neuroprotective properties. For example, Picrasidine O has been shown to prevent brain damage from glutamate toxicity by antagonistically inhibiting the hyper-excitatory stimulation of neural tissue. In-vitro experiments with quassinoids, including Picrasin B, have demonstrated neuroprotective effects against oxidative stress in human neuroblastoma cells.

-

Antimicrobial and Antiviral Activity: Quassinoids are known to possess antimicrobial and antiviral properties. Some studies suggest that they can inhibit eukaryotic protein synthesis, which may contribute to their antimalarial activity.

Signaling Pathway Modulation

The molecular mechanisms underlying the bioactivities of quassinoids and other compounds from Picrasma quassioides involve the modulation of several key cellular signaling pathways. Although direct evidence for this compound is lacking, the following pathways are established targets for related compounds.

-

NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Compounds from Picrasma quassioides can suppress the activation of NF-κB, leading to a downregulation of inflammatory mediators.

-

MAPK Signaling Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Ethanol extracts of P. quassioides have been shown to induce apoptosis in cervical cancer cells via the p38MAPK signaling pathway[5]. The JNK and ERK pathways are also implicated in the anticancer effects of compounds from this plant[5].

Below is a generalized representation of a signaling pathway often implicated in the anti-inflammatory effects of natural products.

Caption: Inhibition of the NF-κB signaling pathway by Picrasma quassinoids.

Experimental Protocols

General Workflow for Quassinoid Isolation

Caption: A typical experimental workflow for the isolation of quassinoids.

Protocol Details:

-

Extraction: The dried and powdered plant material (e.g., stems or leaves) of Picrasma quassioides is subjected to extraction with a suitable solvent such as ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compounds of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure compounds like Picrasin B.

-

Structural Elucidation: The structure of the isolated compounds is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Directions

This compound remains a poorly characterized quassinoid. While its basic molecular formula and weight are known, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. In contrast, its parent compound, Picrasin B, and the plant from which it is derived, Picrasma quassioides, have been the subject of considerable research, demonstrating a wide array of promising pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

Future research should focus on the specific isolation and characterization of this compound to determine if the addition of the acetate group modifies the biological activity of the parent Picrasin B molecule. Such studies would be invaluable for drug development professionals seeking to understand the structure-activity relationships of quassinoids and to potentially develop new therapeutic agents. A thorough investigation into the signaling pathways directly modulated by this compound is also a critical next step.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A partial synthesis of picrasin B and Δ2-picrasin B☆ | Semantic Scholar [semanticscholar.org]

- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Picrasin B acetate solubility and stability

An In-depth Technical Guide on the Solubility and Stability of Picrasin B Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a quassinoid compound isolated from plants of the Picrasma genus. Understanding these physicochemical properties is critical for its handling, formulation, and development as a potential therapeutic agent. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key workflows to support research and development efforts.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. This compound, also known as quassin, is generally characterized as being sparingly soluble in water but soluble in several organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions and developing suitable formulations for in vitro and in vivo studies.

| Solvent | Solubility | Temperature (°C) |

| Water | Sparingly soluble (approx. 1 mg/mL) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Not Specified |

| Ethanol | Soluble (approx. 20 mg/mL) | Not Specified |

| Methanol | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

Note: The qualitative descriptions are based on typical observations. Quantitative values can vary between suppliers and with the purity of the compound.

Experimental Protocol: Solubility Determination by Saturation Shake-Flask Method

The saturation shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker or rotator. The system is typically shaken for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The initial solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment is typically performed in triplicate to ensure accuracy.

Caption: Workflow for the saturation shake-flask solubility determination method.

Stability Profile of this compound

Assessing the stability of this compound is crucial for defining storage conditions, shelf-life, and predicting its behavior in various formulation matrices and physiological environments.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.

| Stress Condition | Observation |

| Acidic (e.g., 0.1N HCl) | Potential for hydrolysis of ester linkages. |

| Basic (e.g., 0.1N NaOH) | High susceptibility to degradation. |

| Oxidative (e.g., 3% H₂O₂) | Moderate susceptibility to oxidation. |

| Thermal (e.g., 60-80°C) | Degradation observed at elevated temperatures. |

| Photolytic (e.g., UV/Vis) | Potential for degradation upon light exposure. |

Recommended Storage Conditions

Based on its stability profile, this compound should be handled with the following precautions:

-

Solid Form: Store desiccated at -20°C. Protect from light.

-

In Solution: Prepare solutions fresh. If storage is necessary, use a non-aqueous solvent like DMSO, store in tightly sealed vials at -20°C or -80°C, and minimize freeze-thaw cycles. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating HPLC method is used to separate the intact parent drug from its degradation products, allowing for accurate quantification of its stability over time.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Stress Conditions: The stock solution is diluted into various stress condition media (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, purified water). A control sample is diluted in the same solvent and kept under normal conditions.

-

Incubation: Samples are incubated under specific conditions. For thermal stability, vials are placed in a calibrated oven. For photostability, they are exposed to a controlled light source. Samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: At each time point, an aliquot is removed. If necessary, the reaction is quenched (e.g., by neutralizing acidic or basic samples) and the sample is diluted to an appropriate concentration for analysis.

-

HPLC Analysis: All samples, including the time-zero and control samples, are analyzed by a validated stability-indicating HPLC method.

-

Data Analysis: The peak area of the intact this compound is recorded. The percentage of the remaining compound is calculated relative to the time-zero sample to determine the rate of degradation.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quassinoids, a class of chemically complex and biologically active natural products derived primarily from the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their diverse pharmacological properties. This technical guide focuses on Picrasin B acetate and related quassinoid compounds, providing a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Introduction to Quassinoids

Quassinoids are a large group of degraded triterpenoids characterized by a highly oxygenated and structurally complex picrasane skeleton.[1][2] Historically, plants from the Simaroubaceae family have been used in traditional medicine to treat a variety of ailments, including fever, inflammation, and parasitic infections.[3] Modern phytochemical investigations have led to the isolation and characterization of numerous quassinoids, revealing a broad spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and anti-inflammatory effects.[1][2]

Picrasin B, a prominent member of the quassinoid family, is isolated from plants such as Picrasma quassioides.[3] Its acetylated form, this compound, is often used as a reference standard in pharmacological research due to its stability and defined chemical properties.[4] This guide will delve into the specific biological activities of this compound and compare them with other well-studied quassinoids.

Biological Activities and Quantitative Data

The therapeutic potential of quassinoids is underscored by their potent biological activities, often observed at low micromolar or even nanomolar concentrations. This section summarizes the quantitative data for this compound and related compounds across various biological assays.

Anticancer Activity

Quassinoids have demonstrated significant cytotoxicity against a wide range of cancer cell lines. Their anticancer effects are often attributed to the inhibition of protein synthesis and the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds.

Table 1: Anticancer Activity of Selected Quassinoid Compounds (IC50 Values)

| Compound | Cancer Cell Line | IC50 | Reference |

| Picrasin B | HeLa (Cervical Cancer) | No cytotoxic activity | [5] |

| A549 (Lung Cancer) | No cytotoxic activity | [5] | |

| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM | [6] |

| U266 (Multiple Myeloma) | 49 nM | [6] | |

| H929 (Multiple Myeloma) | 115 nM | [6] | |

| Eurycomanone | HCT116 (Colon Cancer) | 20.9 µM | [3] |

| SW620 (Colon Cancer) | 23.6 µM | [3] | |

| SW480 (Colon Cancer) | 35.8 µM | [3] | |

| Simalikalactone D | A2780CP20 (Ovarian Cancer) | 55 nM | [7] |

| MDA-MB-435 (Breast Cancer) | 58 nM | [7] | |

| MDA-MB-231 (Breast Cancer) | 65 nM | [7] |

Note: Specific IC50 values for this compound were not available in the reviewed literature. The data for Picrasin B is presented for comparison.

Anti-inflammatory Activity

The anti-inflammatory properties of quassinoids are linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).

Table 2: Anti-inflammatory Activity of Quassidines from Picrasma quassioides

| Pro-inflammatory Mediator | IC50 (µM) | Reference |

| Nitric Oxide (NO) | 89.39–100.00 | [3] |

| TNF-α | 88.41 | [3] |

| IL-6 | >100 | [3] |

Antimalarial Activity

Several quassinoids exhibit potent activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.

Table 3: Antimalarial Activity of Selected Quassinoid Compounds

| Compound | P. falciparum Strain | IC50 | Reference |

| Simalikalactone D | FcB1 (chloroquine-resistant) | 10 nM | [1] |

| Simalikalactone E | F32 (chloroquine-sensitive) | 68 nM | [8] |

| FcB1 (chloroquine-resistant) | 45 nM | [8] | |

| W2 (chloroquine-resistant) | 24 nM | [8] |

Antiviral Activity

Recent studies have highlighted the potential of quassinoids as antiviral agents. For instance, acetate, a related short-chain fatty acid, has been shown to enhance the host antiviral response against Influenza A virus (IAV) in a manner dependent on the NLRP3 inflammasome, leading to increased production of type I interferon (IFN-I).[9] This suggests a potential avenue for investigating the antiviral mechanisms of quassinoid acetates.

Signaling Pathways Modulated by Quassinoids

The diverse biological effects of quassinoids stem from their ability to interfere with multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several quassinoids have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory and pro-apoptotic effects.

Caption: Inhibition of the NF-κB Signaling Pathway by Quassinoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases, including Raf, MEK, and ERK. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Phorbol 12-myristate 13-acetate (PMA) is known to activate this pathway, leading to the activation of NF-κB and subsequent inflammatory responses. Quassinoids may exert their anticancer effects by modulating the activity of key components of the MAPK pathway.

Caption: Modulation of the MAPK Signaling Pathway by Quassinoids.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Activation of this pathway is frequently observed in cancer and inflammatory diseases. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. The interplay between the PI3K/Akt and MAPK pathways is complex and can influence cellular responses to various stimuli.

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Quassinoids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quassinoid compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Test compound (this compound or other quassinoids)

-

Control vehicle (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow of the MTT Cell Viability Assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.

Materials:

-

Rodents (e.g., Wistar rats or Swiss albino mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (this compound or other quassinoids)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay provides a quantitative measurement of NF-κB transcriptional activity. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

Cell culture medium

-

Stimulating agent (e.g., TNF-α, 10 ng/mL)

-

Test compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells in a 96-well plate.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value of the test compound.

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB in cytoplasmic and nuclear fractions.

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound and/or stimulus as required. Lyse the cells in lysis buffer. For nuclear and cytoplasmic fractionation, use a specific fractionation kit.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear fractions).

Conclusion

This compound and related quassinoid compounds represent a promising class of natural products with a wide array of pharmacological activities. Their potent anticancer, anti-inflammatory, and antimalarial effects, coupled with their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make them attractive candidates for further drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in their exploration of these fascinating molecules. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to discover novel, more potent, and less toxic quassinoid derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ukm.my [ukm.my]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picrasin B | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]

- 7. Involvement of PI3K/AKT Pathway in the Rapid Antidepressant Effects of Crocetin in Mice with Depression-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picrasin B | 26121-56-2 | BBA12156 | Biosynth [biosynth.com]

- 9. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Picrasin B Acetate: Detailed Protocols for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the extraction and purification of Picrasin B acetate from its natural source, Picrasma quassioides. The methodologies detailed herein are compiled from various scientific studies to ensure accuracy and reproducibility for research and drug development purposes. Furthermore, this document elucidates the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound.

Extraction of this compound from Picrasma quassioides

Picrasin B, a quassinoid compound, is primarily isolated from the stems and branches of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family.[1][2] The initial step in obtaining this compound involves the extraction of the crude compound from the plant material.

Protocol: Ethanolic Extraction

This protocol outlines a standard method for the ethanolic extraction of Picrasin B from dried and powdered Picrasma quassioides plant material.

Materials:

-

Dried and powdered stems and branches of Picrasma quassioides

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Combine the powdered plant material with 95% ethanol in a large vessel. A common solid-to-solvent ratio is 1:10 (w/v).

-

Macerate the mixture at room temperature for a period of 24 to 48 hours with occasional agitation. Alternatively, for a more efficient extraction, perform percolation or soxhlet extraction.

-

Following the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

-

The crude extract can be further partitioned using solvents of varying polarity, such as n-hexane and ethyl acetate, to remove non-polar impurities and enrich the quassinoid fraction.

| Parameter | Value/Range | Reference |

| Plant Material | Dried, powdered stems and branches of Picrasma quassioides | [1][3] |

| Extraction Solvent | 95% Ethanol | [3] |

| Solid-to-Solvent Ratio | 1:10 (w/v) | - |

| Extraction Time | 24 - 48 hours (Maceration) | - |

| Concentration Method | Rotary Evaporation | - |

Purification of this compound

The purification of Picrasin B from the crude extract is a multi-step process typically involving column chromatography followed by high-performance liquid chromatography (HPLC).

Protocol 2.1: Column Chromatography

This protocol describes the initial purification of the crude extract using silica gel and Sephadex LH-20 column chromatography.[1]

Materials:

-

Crude ethanolic extract of Picrasma quassioides

-

Silica gel (60-120 mesh)[4]

-

Sephadex LH-20

-

Chromatography columns

-

Solvents: Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Silica Gel Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20 CHCl₃:MeOH).

-

Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing Picrasin B using a Sephadex LH-20 column.

-

Use an isocratic elution with a suitable solvent, typically methanol, to separate compounds based on their molecular size.

-

Collect and monitor fractions as described above.

-

Protocol 2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final purification step utilizes preparative HPLC to obtain highly pure Picrasin B.

Materials:

-

Partially purified fractions from column chromatography

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column (e.g., 250 mm × 10.0 mm, 5 µm)[5]

-

Solvents: HPLC-grade Methanol (MeOH) and water

-

0.1% Acetic acid (optional, for peak shape improvement)[5]

-

Vials for fraction collection

Procedure:

-

Dissolve the Picrasin B-containing fractions in the initial mobile phase.

-

Set up the preparative HPLC system with a C18 column.

-

Use a mobile phase consisting of a gradient of methanol and water. A typical gradient might start with 60% methanol and increase to 82% over 45 minutes.[5]

-

Set the flow rate appropriate for the column size (e.g., 5 mL/min for a 10.0 mm i.d. column).[5]

-

Monitor the elution at a suitable UV wavelength (e.g., 276 nm).[5]

-

Collect the peak corresponding to Picrasin B.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

| Parameter | Value/Range | Reference |

| Column Chromatography | ||

| Stationary Phase 1 | Silica Gel (60-120 mesh) | [1][4] |

| Mobile Phase (Silica Gel) | Gradient of Chloroform:Methanol | - |

| Stationary Phase 2 | Sephadex LH-20 | [1] |

| Mobile Phase (Sephadex) | Methanol | - |

| Preparative HPLC | ||

| Column | C18 reversed-phase (e.g., 250 x 10.0 mm, 5 µm) | [5] |

| Mobile Phase | Gradient of Methanol and Water | [5] |

| Flow Rate | ~5 mL/min (for 10.0 mm i.d. column) | [5] |

| Detection | UV at ~276 nm | [5] |

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and anti-cancer properties, which are attributed to its interaction with specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as cytokines and chemokines.[9]

This compound is thought to interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of constitutive NF-κB activity induces platelet apoptosis via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Techniques of Picrasin B Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction